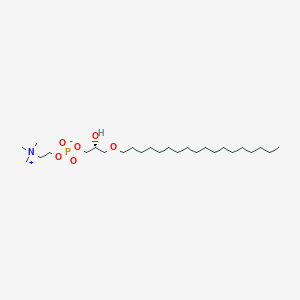

1-O-Octadecyl-SN-glycero-3-phosphocholine

Beschreibung

Definitional Framework and Classification of 1-O-Octadecyl-SN-glycero-3-phosphocholine as an Ether Lysophospholipid

This compound is chemically defined as a 1-alkyl-sn-glycero-3-phosphocholine where the alkyl group at the sn-1 position of the glycerol (B35011) backbone is an octadecyl group, an 18-carbon saturated chain. nih.govchemicalbook.com It is classified as an ether lysophospholipid. This classification arises from two key structural features: the presence of an ether linkage (-O-) connecting the alkyl chain to the glycerol backbone, in contrast to the more common ester linkage, and the "lyso" designation, which indicates the absence of an acyl group at the sn-2 position, featuring a hydroxyl group instead. wikipedia.org

This compound belongs to the broader class of organic compounds known as monoalkylglycerophosphocholines. hmdb.ca Its structure consists of a hydrophobic octadecyl tail and a polar phosphocholine (B91661) head group, rendering it an amphipathic molecule. This property is fundamental to its function in biological systems, such as its role as a component of cell membranes and its involvement in cell signaling pathways. ontosight.aiwikipedia.org

| Identifier Type | Identifier |

| IUPAC Name | [(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) nih.gov |

| Chemical Formula | C26H56NO6P nih.govwikidata.org |

| Molecular Weight | 509.7 g/mol nih.gov |

| CAS Registry Number | 74430-89-0 wikidata.org |

| PubChem CID | 2733532 nih.gov |

| ChEBI ID | 75216 ebi.ac.ukebi.ac.uk |

| LIPID MAPS ID | LMGP01060014 wikidata.org |

Historical Context of Research on Ether Lipids and the Emergence of this compound Studies

The study of ether lipids dates back to 1924 with the discovery of "plasmalogens" by Feulgen and Voit. nih.gov However, for many decades, progress in understanding these molecules was slow. nih.gov The broader field of lipid research historically focused more on ester-linked lipids like triglycerides and common glycerophospholipids. wikipedia.orgnih.gov

Research into specific ether lipids gained momentum with the identification and characterization of Platelet-Activating Factor (PAF), a potent signaling molecule that is also an ether lipid. nih.govsemanticscholar.org This discovery spurred interest in related compounds, including their metabolic precursors and breakdown products. This compound, also known as C18-lysoPAF or lyso-PAF-acether, emerged as a compound of interest in this context. chemicalbook.comebi.ac.uk It is the inactive precursor to the corresponding PAF analogue and a product of its deacetylation. Studies on this molecule have helped to elucidate the enzymatic pathways and biological activities associated with PAF signaling and ether lipid metabolism in general. ebi.ac.uk

Unique Structural Features of this compound and Their Implications for Biological Activity

The distinct biological activities of this compound are directly linked to its specific molecular architecture. The key features include the ether bond at the sn-1 position, the long saturated alkyl chain, the hydroxyl group at the sn-2 position, and the polar phosphocholine head group.

The ether linkage is a defining characteristic. Unlike an ester bond, it is chemically more stable and resistant to hydrolysis by many phospholipase A2 enzymes. wikipedia.orgnih.gov This stability affects the molecule's persistence and metabolic fate within cells. The absence of a carbonyl oxygen at the sn-1 position, which is present in ester-linked lipids, also alters the physical properties of membranes, allowing for stronger intermolecular hydrogen bonding between lipid headgroups and influencing membrane organization. nih.gov

The octadecyl chain is a long, saturated hydrocarbon tail that contributes to the hydrophobic nature of the molecule, influencing how it integrates into the lipid bilayer of cell membranes. The hydroxyl group at the sn-2 position makes the molecule a "lysophospholipid" and a potential site for acylation to form a complete ether-linked phospholipid. ebi.ac.uk The polar phosphocholine head group is hydrophilic and crucial for its interaction with the aqueous environment and for its role in membrane structure. ontosight.ai

| Structural Feature | Description | Implication for Biological Activity |

| Ether Linkage at sn-1 | An alkyl group is attached to the glycerol backbone via an ether bond (-CH2-O-CH2-). wikipedia.org | Confers higher chemical stability and resistance to certain phospholipases compared to ester-linked lipids. nih.gov Affects membrane packing and dynamics. nih.gov |

| Octadecyl Group | A saturated 18-carbon alkyl chain at the sn-1 position. nih.gov | Provides a significant hydrophobic character, influencing membrane integration and interactions. |

| sn-2 Hydroxyl Group | A free hydroxyl (-OH) group at the sn-2 position of the glycerol backbone. | Defines it as a "lyso" phospholipid. nih.gov It is a precursor for the synthesis of other phospholipids (B1166683) through acylation. ebi.ac.uk |

| Phosphocholine Head Group | A phosphate group linked to a choline (B1196258) moiety at the sn-3 position. ontosight.ai | Acts as a polar, hydrophilic head, essential for forming lipid bilayers and interacting with cellular machinery. ontosight.ai |

Academic Research Landscape and Significance of this compound Investigations

Academic research on this compound spans several areas of biochemistry and cell biology. Its structural similarity to bioactive lipids like PAF makes it a valuable tool for dissecting cellular signaling pathways, particularly those related to inflammation. ebi.ac.uk

In enzymology, the compound is used as a substrate or product to study the activity and specificity of lipid-metabolizing enzymes. For example, studies have shown that it is a poor substrate for acylation by certain rat liver acyltransferases compared to its ester-linked counterpart, 1-O-palmitoyl-sn-glycero-3-phosphocholine, highlighting key differences in the metabolism of ether versus ester lipids. ebi.ac.uk It has also been used in co-crystallization studies with phospholipase A2 to understand how the enzyme binds to the products of PAF hydrolysis. ebi.ac.uk

In the context of cellular responses, research has explored its effects on various cell types. As C18-lysoPAF, it has been used to investigate its impact on human eosinophil degranulation. chemicalbook.com While it is generally less potent than PAF itself, such studies help to define the structural requirements for bioactivity in this class of molecules. ebi.ac.uk Furthermore, synthetic analogues of ether lipids, such as 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, have been investigated in cancer research for their selective cytotoxic effects and their ability to alter endogenous lipid metabolism in tumor cells. nih.govtandfonline.com

| Research Area | Summary of Findings and Significance |

| Enzymology | Used as a substrate to demonstrate the differential activity of acyltransferases towards ether vs. ester lysophospholipids. ebi.ac.uk Co-crystallized with phospholipase A2 to study enzyme-product interactions. ebi.ac.uk |

| Cell Signaling | Investigated as a lyso-PAF analogue to understand structure-activity relationships in inflammatory cell responses, such as neutrophil migration and eosinophil degranulation. chemicalbook.comebi.ac.uk |

| Cancer Research | Related ether lipid analogues (e.g., methylated versions) have been shown to inhibit cancer cell growth and alter the synthesis of neutral ether lipids in carcinoma cell lines. nih.govtandfonline.com |

| Membrane Biology | The unique properties conferred by the ether bond contribute to research on membrane stability, lipid raft organization, and the structural roles of ether lipids in cell membranes. nih.gov |

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274414 | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74430-89-0 | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of 1 O Octadecyl Sn Glycero 3 Phosphocholine Action

Receptor-Mediated Signaling by 1-O-Octadecyl-SN-glycero-3-phosphocholine

While the compound can directly influence intracellular targets, its structural similarity to endogenous signaling lipids suggests the potential for interaction with cell surface receptors.

Activation of G Protein-Coupled Receptors by this compound

There is currently no direct evidence identifying a specific G Protein-Coupled Receptor (GPCR) that is activated by this compound. However, the broader class of lysophospholipids (LPLs) are well-established ligands for a variety of GPCRs, often referred to as lysophospholipid receptors (LPL-Rs). wikipedia.orgnih.govimrpress.com These interactions mediate a wide range of physiological and pathological processes. nih.govnih.gov

Bioactive LPLs, such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), have dedicated families of GPCRs through which they signal. wikipedia.orgnih.gov It is plausible that this compound could interact with one or more of these, or other currently uncharacterized, GPCRs. The signaling outcomes of LPL-GPCR activation are diverse and depend on the specific receptor, the cell type, and the G protein subtype to which the receptor couples (e.g., Gq/11, Gi/o, Gs, G12/13). nih.govnih.gov

Engagement of Toll-like Receptors by this compound

To date, scientific literature has not established a direct interaction between this compound and Toll-like Receptors (TLRs). TLRs are a class of pattern recognition receptors crucial to the innate immune system, recognizing conserved molecular patterns on microbes and endogenous danger signals. tocris.com While certain lipids and lipopeptides are known TLR agonists (e.g., lipopolysaccharide for TLR4, diacyl and triacyl lipopeptides for TLR2/1 and TLR2/6 heterodimers), there is no clear evidence to suggest that ether lysophospholipids like this compound directly bind to and activate TLRs. researchgate.net Macrophage lipidomes are known to be reprogrammed in response to TLR signaling, but this is a downstream consequence of activation by established TLR ligands, not by the ether lysophospholipid itself. nih.gov

Identification and Characterization of Novel Receptors for this compound

The search for specific receptors for various lysophospholipids is an active area of research. Several orphan GPCRs have been deorphanized in recent years, identified as receptors for LPLs like lysophosphatidylinositol (LPI) and lysophosphatidylserine (B10771985) (LysoPS). nih.govbohrium.com This progress suggests that a dedicated receptor for this compound or related ether lysophospholipids may yet be discovered.

| Lysophospholipid Ligand | Identified GPCRs |

| Lysophosphatidic Acid (LPA) | LPA1-6 |

| Sphingosine-1-Phosphate (S1P) | S1P1-5 |

| Lysophosphatidylinositol (LPI) | GPR55 |

| Lysophosphatidylserine (LysoPS) | GPR34, P2Y10, GPR174 |

This table summarizes identified GPCRs for other classes of lysophospholipids, highlighting the potential for the discovery of a specific receptor for this compound.

Intracellular Signaling Cascades Modulated by this compound

Regardless of a specific receptor interaction, this compound and its analogs profoundly impact key intracellular signaling pathways that govern cell fate.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways by this compound

Studies using the methylated analog, ET-18-OCH3, have demonstrated a significant inhibitory effect on the canonical Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation. nih.govjci.org

Research in MCF-7 breast cancer cells showed that ET-18-OCH3 inhibits the sustained activation of MAPK (also known as ERK) that is normally induced by growth factors like EGF or serum. nih.gov The mechanism does not involve direct inhibition of the kinases themselves. Instead, ET-18-OCH3 acts further upstream. A key finding is that the compound interferes with the recruitment of the Raf-1 kinase from the cytosol to the cell membrane. nih.govnih.gov This translocation is a critical step for Raf-1 activation by the small GTPase Ras. By associating with Raf-1 in the cytosol, ET-18-OCH3 specifically perturbs the interaction between Raf-1 and activated Ras at the membrane. nih.govresearchgate.net This leads to reduced levels of active, membrane-associated Raf-1, and consequently, a diminished signal flow through the entire MAPK cascade. nih.gov

| Component | Effect of ET-18-OCH3 | Research Finding |

| EGF Receptor | No effect on binding or activation | Phosphorylation of the receptor was unaffected. nih.gov |

| p21ras | No effect on activation | The activation state of p21ras was not altered. nih.gov |

| Raf-1 | Inhibition of membrane association | ET-18-OCH3 interferes with the interaction between Raf-1 and activated Ras, reducing its translocation to the membrane. nih.govnih.govresearchgate.net |

| MAPK (ERK) | Decreased magnitude and duration of activation | The sustained phosphorylation and activation of MAPK in response to growth factors was inhibited. nih.govjci.org |

This table details the specific effects of the analog ET-18-OCH3 on components of the MAPK signaling pathway.

Activation of Stress-Activated Protein Kinase/c-Jun NH2-Terminal Kinase (SAPK/JNK) Pathways by this compound

In sharp contrast to its inhibitory effect on the pro-proliferative MAPK pathway, the analog ET-18-OCH3 (edelfosine) is a potent and sustained activator of the Stress-Activated Protein Kinase/c-Jun NH2-Terminal Kinase (SAPK/JNK) pathway. researchgate.net This activation is a critical component of its pro-apoptotic mechanism in various cancer cells. researchgate.net

The induction of apoptosis by edelfosine (B1662340) is consistently preceded by a dramatic and persistent activation of JNK. researchgate.netresearchgate.net This activation leads to downstream events, including an increase in the expression of c-jun mRNA and the subsequent activation of the Activator Protein-1 (AP-1) transcription factor. researchgate.net The JNK signaling cascade, once activated, can promote apoptosis through multiple mechanisms, including the transcriptional regulation of pro-apoptotic genes and the direct phosphorylation and modulation of Bcl-2 family proteins at the mitochondria. nih.govnih.gov The sustained nature of JNK activation by edelfosine appears to be a key determinant in tipping the cellular balance from survival towards apoptosis. researchgate.net

Regulation of Protein Kinase C Isoforms by this compound

The Protein Kinase C (PKC) family of serine/threonine kinases, comprising multiple isoforms, are critical regulators of cellular proliferation and signaling. The activity of these isoforms is modulated by this compound and its derivatives, although the specific effects can vary between cell types and the specific PKC isoform.

In epithelial cancer cells, such as the MCF-7 breast cancer cell line, the derivative ET-18-OCH3 has been shown to be a potent inhibitor of PKC activity in intact cells. nih.govtheadl.com Studies using phorbol (B1677699) 12-myristate 13-acetate (PMA), a known PKC activator, demonstrated that pre-incubation with ET-18-OCH3 abolished the PMA-induced phosphorylation of numerous endogenous proteins. nih.gov This inhibition of PKC activity is considered a potential mechanism for the compound's anti-proliferative effects in these cells. nih.govtheadl.com Interestingly, this inhibition does not appear to result from an effect on the translocation of certain PKC isoforms; ET-18-OCH3 had little effect on the movement of the α, γ, and ε species of PKC from the cytosol to the membrane. nih.gov This suggests a more direct interference with the kinase's catalytic activity or its interaction with cofactors, rather than its localization.

In contrast, studies on the structurally related signaling lipid, Platelet-Activating Factor (PAF), in the rat cerebral cortex, have shown a different mode of PKC regulation. PAF was found to induce an increase in the membrane-associated levels of PKC ε and γ. nih.gov Furthermore, it increased the levels of PKC δ in both the cytosolic and membrane fractions, an effect potentially mediated by an increase in enzyme synthesis. nih.gov These effects were dependent on the activation of the PAF receptor. nih.gov While not the same compound, these findings with PAF highlight how structurally similar lipids can modulate specific PKC isoforms, often by influencing their subcellular distribution, which is a key determinant of their function.

Table 1: Effects of Ether Lipids on PKC Isoforms

| Compound | Cell/Tissue Type | PKC Isoform(s) Affected | Observed Effect | Reference |

|---|---|---|---|---|

| ET-18-OCH3 | MCF-7 (epithelial cancer) | General PKC | Potent inhibition of activity | nih.gov |

| ET-18-OCH3 | MCF-7 (epithelial cancer) | α, γ, ε | No significant effect on translocation | nih.gov |

| PAF | Rat Cerebral Cortex | ε, γ | Increased levels in membrane fraction | nih.gov |

Impact of this compound on Fundamental Cellular Processes

The compound's influence extends to core cellular functions, including the cell cycle, programmed cell death, and the physical properties of cellular structures.

Alkylphospholipid analogs, including 1-O-Octadecyl-rac-glycero-3-phosphocholine and ET-18-OCH3, demonstrate significant growth-inhibitory and anti-proliferative properties across a range of neoplastic cell lines. biosynth.comnih.gov This inhibitory action is not dependent on DNA interaction, but rather on interference with cell membrane signaling cascades. nih.gov

Research has identified the inhibition of critical growth signal pathways as a key mechanism. In MCF-7 cells, ET-18-OCH3 was found to inhibit the mitogen-activated protein kinase (MAPK) cascade. nih.gov Specifically, it interferes with the membrane association and subsequent activation of Raf-1 kinase, a crucial upstream activator of the MAPK pathway, without directly affecting MAPK or Raf-1 kinase activity itself. nih.gov This disruption leads to a decrease in the magnitude and duration of MAPK activation in response to growth factors. nih.gov

Furthermore, these compounds perturb other signaling molecules essential for cell proliferation. ET-18-OCH3 inhibits the activation of p70 S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth, by preventing its necessary phosphorylation at multiple residues. nih.gov This inhibition affects both phosphoinositide 3-kinase-dependent and -independent pathways leading to p70S6K activation. nih.gov The anti-proliferative effects of these lipids are also linked to their ability to induce cell cycle arrest. In synchronized HeLa cells, ET-18-OCH3 added during the G1 phase prevented entry into the S phase, while its addition at the G1/S boundary caused cells to accumulate in the G2 phase, ultimately leading to apoptosis. researchgate.net

A primary mechanism through which this compound analogs exert their cytotoxic effects on tumor cells is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is triggered through multiple interconnected pathways.

A crucial molecular target is the de novo synthesis of phosphatidylcholine (PC), a major membrane phospholipid. ET-18-OCH3 has been shown to interrupt PC synthesis at the step catalyzed by CTP:phosphocholine (B91661) cytidylyltransferase (CCT). nih.govcaldic.com This interruption is considered a primary physiological imbalance that accounts for the cytotoxic action of the drug. nih.gov Genetic studies have confirmed this link, showing that engineered HeLa cells overexpressing CCT were protected from ET-18-OCH3-induced apoptosis. nih.gov

The induction of apoptosis also involves the activation of death receptor pathways and mitochondrial-mediated events. In some cancer cells, ET-18-OCH3 promotes the translocation and capping of the Fas/CD95 death receptor into membrane rafts, leading to its intracellular activation and initiation of the apoptotic cascade. nih.govresearchgate.net Concurrently, the compound targets mitochondria directly. 1-O-Octadecyl-rac-glycero-3-phosphocholine has been observed to bind to mitochondria, leading to a collapse of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. biosynth.comresearchgate.net This is accompanied by DNA fragmentation, a characteristic hallmark of apoptotic cell death. nih.govresearchgate.netnih.gov

Table 2: Key Molecular Events in Apoptosis Induced by this compound Analogs

| Cellular Pathway/Component | Specific Event | Consequence | Reference |

|---|---|---|---|

| Phospholipid Synthesis | Inhibition of CTP:phosphocholine cytidylyltransferase (CCT) | Interruption of phosphatidylcholine synthesis, leading to cytotoxicity | nih.govcaldic.com |

| Death Receptor Signaling | Intracellular activation of Fas/CD95 in membrane rafts | Initiation of death receptor-mediated apoptosis | nih.govresearchgate.net |

| Mitochondrial Pathway | Collapse of mitochondrial membrane potential | Release of cytochrome c | biosynth.comresearchgate.net |

| Effector Caspases | Activation of Caspase-3 | Execution of apoptotic program | biosynth.com |

As an analog of lysophosphatidylcholine (B164491), this compound directly interacts with and alters the biophysical properties of cellular membranes, which can lead to a loss of membrane integrity. A significant manifestation of this is the compound's hemolytic activity—its ability to lyse red blood cells. nih.govnih.govnih.gov The free form of ET-18-OCH3 is a potent hemolytic agent, with a concentration that causes 50% hemolysis (H50) reported to be 16 μM. nih.gov This lytic interaction is a major side effect that restricts its therapeutic use. nih.govnih.gov

The mechanism of this membrane disruption is related to the molecule's shape and its incorporation into the lipid bilayer. The insertion of this single-chain amphiphile can disrupt the optimal packing of membrane phospholipids (B1166683), leading to instability and increased permeability. nih.govnih.gov

Research into mitigating this effect has provided further insight into its biophysical interactions. The stability of ET-18-OCH3 within a membrane, and consequently its hemolytic activity, is highly dependent on the surrounding lipid composition. nih.gov When ET-18-OCH3 is incorporated into liposomes, its lytic effect can be dramatically reduced. nih.govnih.gov The greatest reduction in hemolysis occurs when it is combined with lipids of a "complementary molecular shape," such as cholesterol or dioleoylphosphatidylethanolamine (DOPE). nih.govnih.gov These lipids are thought to accommodate the cone-like shape of the ether lipid, leading to a more stable lamellar phase and reducing the tendency of the molecule to exchange out of the liposomal membrane and into red blood cell membranes. nih.gov This demonstrates that the biophysical impact of this compound on a membrane is a function of both its intrinsic properties and the lipid environment it encounters.

While direct studies on the effect of this compound on lipid droplet dynamics are limited, its known molecular actions allow for logical inferences about its potential impact. Lipid droplets are organelles responsible for storing neutral lipids and are comprised of a neutral lipid core surrounded by a phospholipid monolayer, of which phosphatidylcholine (PC) is a critical component.

The compound's documented role as an inhibitor of CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in PC synthesis, suggests a potential disruption of lipid droplet formation and expansion. nih.govcaldic.com As the synthesis of new PC is required for the expansion of the lipid droplet's surface monolayer during periods of active growth, inhibiting this process could logically impair the cell's capacity to properly form or enlarge these storage organelles.

Furthermore, research on the structurally related molecule Platelet-Activating Factor (PAF) has shown that it can influence lipid metabolism in a way that promotes intracellular lipid accumulation. In human mesangial cells, PAF was found to increase the expression of both LDL receptors and scavenger receptors, leading to enhanced lipid uptake and foam cell formation. nih.gov This suggests that signaling initiated by PAF-like molecules can actively modulate cellular lipid handling. Given that this compound interferes with fundamental lipid metabolic pathways, it is plausible that it could alter the delicate balance between neutral lipid synthesis, storage in droplets, and utilization, thereby modulating lipid droplet dynamics.

1 O Octadecyl Sn Glycero 3 Phosphocholine in Mechanistic Disease Research

Role of 1-O-Octadecyl-SN-glycero-3-phosphocholine in Cardiovascular Pathologies

The involvement of this compound in cardiovascular diseases is primarily linked to its role as a precursor to PAF and its influence on key vascular cells. Its effects on endothelial cells and vascular smooth muscle cells contribute to processes like inflammation and atherosclerosis.

Effects of this compound on Endothelial Cell Activation and Dysfunction

Endothelial cell activation is a critical early step in the development of vascular inflammation and atherosclerosis. This compound, also known as lyso-PAF, and its acetylated form, PAF, are potent mediators of inflammatory responses.

Research has shown that lyso-PAF can influence the migration of human neutrophils, key players in inflammation. nih.gov While less potent than PAF, it exhibits chemokinetic effects at low concentrations (10⁻⁸ M) and chemotactic properties at higher concentrations (10⁻⁶ M). nih.gov This directed migration of leukocytes is a hallmark of endothelial activation, where endothelial cells express adhesion molecules to recruit immune cells to the site of inflammation. The accumulation of leukocytes at the vascular wall, facilitated by compounds like lyso-PAF, can contribute to endothelial dysfunction. nih.gov Furthermore, related signaling modifications, such as O-GlcNAcylation, can inhibit the activity of endothelial nitric oxide synthase (eNOS), a key enzyme for maintaining vascular health and preventing endothelial dysfunction. nih.gov

Responses of Vascular Smooth Muscle Cells to this compound

Vascular smooth muscle cells (VSMCs) are crucial for maintaining vascular tone and structure. nih.gov In response to vascular injury and inflammation, quiescent VSMCs can undergo a phenotypic switch, leading to proliferation and migration, which are key events in the formation of atherosclerotic plaques. nih.gov

Signaling pathways influenced by related metabolic processes can promote VSMC migration and proliferation, contributing to neointimal hyperplasia. nih.gov For instance, increased levels of O-GlcNAcylation, a post-translational modification linked to lipid signaling, can augment vasoconstrictor responses and promote the expression of genes that lead to VSMC proliferation. nih.gov This suggests that lipid mediators derived from or related to this compound can modulate VSMC behavior, pushing them towards a pathogenic phenotype.

Contribution of this compound to Atherosclerosis Progression at the Molecular Level

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The molecular mechanisms involving ether lipids are linked to both inflammation and lipid metabolism.

The progression of atherosclerosis is promoted by the upregulation of proatherogenic genes and the reduction of atheroprotective proteins. nih.gov Signaling pathways associated with lipid metabolism can inhibit the action of protective molecules like eNOS, while promoting factors such as thrombospondin, contributing to the disease. nih.gov The chemotactic properties of this compound on neutrophils suggest it can contribute to the leukocyte accumulation seen in early atherosclerotic lesions. nih.gov The recruitment of these inflammatory cells is a critical step that initiates and perpetuates the atherosclerotic process at the molecular level.

| Cell Type | Observed Effect | Concentration | Implication in Cardiovascular Pathology |

| Human Neutrophils | Chemokinetic Effect | 10⁻⁸ M | Promotes leukocyte migration and inflammation. nih.gov |

| Human Neutrophils | Chemotactic Effect | 10⁻⁶ M | Directs leukocyte accumulation at inflammatory sites. nih.gov |

| Vascular Smooth Muscle Cells | Promotion of Migration & Proliferation (via related pathways) | N/A | Contributes to neointimal formation and atherosclerosis. nih.gov |

| Endothelial Cells | Inhibition of eNOS (via related pathways) | N/A | Leads to endothelial dysfunction. nih.gov |

This compound in Cancer Research and Antineoplastic Modalities

Ether lipids, including analogues of this compound, have garnered significant interest in cancer research due to their ability to selectively target and eliminate malignant cells.

Molecular Pathways in Tumor Cell Growth, Invasion, and Metastasis Modulated by this compound

The analogue 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (Edelfosine) is a well-studied alkyllysophospholipid that accumulates in cell membranes. nih.gov By modulating phospholipid metabolism and signal transduction pathways, it can influence cancer cell behavior. nih.gov Interestingly, research indicates that Edelfosine (B1662340) can have dual effects, either inhibiting or, in some contexts, stimulating the invasive behavior of cancer cells. nih.gov This makes it a valuable tool for investigating the complex mechanisms underlying tumor cell invasion. nih.gov

The process of metastasis involves multiple steps, including invasion, survival in circulation, and colonization of distant sites. nih.gov Studies on related inhibitory compounds have shown that targeting transcription factors like FOXM1, which is overexpressed in aggressive cancers like triple-negative breast cancer, can suppress cell motility, invasiveness, and metastatic progression. nih.gov These compounds inhibit the expression of proteins associated with the epithelial-to-mesenchymal transition, a key process in cancer invasion. nih.gov

Selective Apoptosis Induction by this compound in Malignant Cell Lines

A remarkable feature of the analogue Edelfosine (also referred to as ET-18-OCH3) is its ability to be a potent and highly selective inducer of apoptosis in tumor cells, while leaving normal, non-malignant cells largely unaffected. nih.gov This selective cytotoxicity has been observed in various human tumor cell lines and even in primary tumor cells from cancer patients. nih.gov

The apoptotic effect is closely linked to the molecular structure of the ether lipid; modifications at the sn-2 and sn-3 positions of the glycerol (B35011) backbone can completely abolish its cell-killing capacity. nih.gov The induction of apoptosis is also correlated with the cellular uptake of the compound. nih.gov Mechanistically, Edelfosine does not appear to act through the PAF receptor. nih.gov Its pro-apoptotic activity can be counteracted by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov Furthermore, while it does not alter the expression of Bcl-2 family proteins, Edelfosine has been shown to induce the expression of c-myc, a proto-oncogene that can act as an effector of apoptosis. nih.gov

| Analogue | Cell Line(s) | Molecular Effect | Outcome |

| Edelfosine (ET-18-OCH3) | Human leukemic cells (HEL, HL-60) | Induction of c-myc expression. nih.gov | Selective apoptosis of cancer cells. nih.gov |

| Edelfosine (ET-18-OCH3) | Human leukemic cells | Does not alter Bcl-2, Bcl-xL, or Bax expression. nih.gov | Apoptosis proceeds unless Bcl-2/Bcl-xL are overexpressed. nih.gov |

| Edelfosine (ET-18-OMe) | Various cancer cells | Modulation of signal transduction pathways. nih.gov | Inhibition or stimulation of cell invasion. nih.gov |

Impact of this compound on Cellular Metabolism in Oncogenic Transformation

This compound is a member of the ether lipid class of molecules, which have been shown to be upregulated in various cancers. nih.gov The metabolism of these lipids, including the role of the enzyme alkylglyceronephosphate synthase (AGPS), is heightened in aggressive cancer cells. pnas.org AGPS is a critical enzyme in the biosynthesis of all ether lipids, converting acyl-glycerone-3-phosphate to alkyl-glycerone-3-phosphate. pnas.org

The impact of ether lipids like this compound on oncogenic transformation is multifaceted. They are not only structural components of cell membranes but are also involved in oncogenic signaling. pnas.org The upregulation of ether lipids in cancer cells alters the balance of fatty acid utilization, shifting it away from structural purposes and towards the generation of signaling lipids that promote cancer pathogenicity. pnas.org This alteration in lipid metabolism can lead to reduced cell survival and aggressiveness when AGPS is ablated in cancer cells. pnas.org

Furthermore, ether lipids play a role in maintaining the biophysical properties of cancer cell membranes, such as fluidity and the stability of lipid rafts. nih.govwikipedia.org These properties are crucial for processes like non-clathrin-mediated iron endocytosis, which can influence cancer cell survival and susceptibility to ferroptosis, a form of programmed cell death dependent on iron. biorxiv.org Specifically, ether lipids can facilitate the endocytosis of iron via the CD44 receptor, leading to increased intracellular iron and enhanced susceptibility to ferroptosis. biorxiv.org

The accumulation of ether lipids in cancer cells is a well-documented phenomenon, and it is correlated with increased metastatic potential. nih.gov This has led to the exploration of synthetic ether lipids as potential anticancer agents that can induce apoptosis in cancer cells. nih.gov

Table 1: Role of Ether Lipids in Oncogenic Transformation

| Feature | Impact on Cancer Cells | Key References |

|---|---|---|

| Metabolism | Upregulated ether lipid biosynthesis via enzymes like AGPS. | pnas.org |

| Signaling | Shift in fatty acid use towards oncogenic signaling lipids. | pnas.org |

| Membrane Properties | Maintenance of membrane fluidity and lipid raft stability. | nih.govwikipedia.org |

| Iron Homeostasis | Facilitation of iron endocytosis, influencing ferroptosis. | biorxiv.org |

| Metastasis | Correlation between high ether lipid levels and metastatic potential. | nih.gov |

| Therapeutic Target | Synthetic ether lipids can induce apoptosis in cancer cells. | nih.gov |

This compound in Neurobiological Research and Neurological Disorders

In Vitro Models of Demyelination and Myelin Phagocytosis Involving this compound

In the context of neurobiological research, particularly in the study of demyelinating diseases like multiple sclerosis (MS), in vitro models are crucial for understanding the underlying cellular and molecular mechanisms. nih.gov These models often involve the use of oligodendrocyte precursor cells (OPCs) to study their proliferation and differentiation into myelin-producing oligodendrocytes. nih.gov While direct studies specifically detailing the role of this compound in these in vitro demyelination models are not prevalent in the provided search results, the broader class of ether lipids, to which it belongs, is known to be a significant component of myelin.

The process of remyelination involves the clearing of myelin debris by phagocytes, which is a critical step for the subsequent differentiation of OPCs and remyelination of axons. The lipid composition of this debris, which would include ether lipids, likely plays a role in signaling and modulating the phagocytic process. Increased levels of choline-containing compounds are observed in demyelinating plaques, which corresponds to glial proliferation. nih.gov

Neuronal Survival, Neurotoxic, and Neuroprotective Signaling Influenced by this compound Isoforms

The influence of this compound and its isoforms on neuronal signaling is complex, with potential for both neurotoxic and neuroprotective effects. As a lysophosphatidylcholine (B164491), it can act as a signaling molecule. For instance, its precursor, sn-glycero-3-phosphocholine, is a known nootropic phospholipid that can be converted to phosphorylcholine, a precursor for the neurotransmitter acetylcholine. caymanchem.com This pathway is associated with neuroprotective effects in models of altered cholinergic neurotransmission. caymanchem.com

Conversely, the accumulation of lysophosphatidylcholines can have detrimental effects. While not specific to the 1-O-octadecyl isoform, studies on other lysophosphatidylcholines provide insights into potential mechanisms. The broader family of ether lipids, including platelet-activating factor (PAF), which has a structure related to this compound, can act as signaling molecules in the nervous system. wikipedia.org

Mechanistic Relevance of this compound to Specific Neurodegenerative Disease Processes

The mechanistic relevance of this compound to neurodegenerative diseases is an emerging area of research. In psychosis, lower levels of ether phospholipids (B1166683) have been observed in individuals at high clinical risk who later develop the disorder, suggesting a potential protective role for these lipids. medrxiv.org Ether phospholipids are highly concentrated in the brain and are crucial for numerous structural and functional roles. medrxiv.org

In the context of major depressive disorder, disturbances in phosphatidylcholine metabolism have been noted, with specific changes in the levels of various phosphatidylcholine species. nih.gov While this study did not specifically highlight this compound, it underscores the importance of balanced phosphatidylcholine metabolism for mental health.

Furthermore, some phosphatidylcholines have shown potential in ameliorating cognitive decline. For example, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) has been found to improve cognitive function in models of dementia by enhancing long-term depression, a form of synaptic plasticity. nih.gov This suggests that specific phosphatidylcholine species can have therapeutic benefits in neurodegenerative conditions.

Mechanisms of this compound in Metabolic Dysregulation, including Insulin (B600854) Resistance

This compound and related ether lipids are implicated in metabolic dysregulation, including the development of insulin resistance. The synthetic ether lipid analog, edelfosine, which shares structural similarities, has been shown to inhibit insulin-induced glucose uptake in adipocytes by acting as a potent inhibitor of the insulin receptor tyrosine kinase. biosynth.com

Studies on other phosphatidylcholine derivatives have also demonstrated their impact on insulin sensitivity. For instance, 1,2-dicinnamoyl-sn-glycero-3-phosphocholine has been shown to improve insulin sensitivity in insulin-resistant adipocytes. mdpi.com Similarly, 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) has been reported to increase insulin sensitivity in muscle cells. nih.gov These findings suggest that the specific acyl or alkyl chains attached to the glycerol backbone of phosphocholines are critical determinants of their effects on insulin signaling.

The dysregulation of lipid metabolism, including that of ether lipids, is also observed in conditions that often precede type 2 diabetes, such as non-alcoholic fatty liver disease (NAFLD). medrxiv.org This highlights the intricate link between ether lipid metabolism and systemic metabolic health.

Contributions of this compound to Inflammatory and Infectious Disease Mechanisms

This compound, also known as lyso-PAF, is a precursor to platelet-activating factor (PAF), a potent inflammatory mediator. ebi.ac.uk PAF itself is a 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and is involved in a wide range of inflammatory responses. nih.gov

Lyso-PAF can be chemotactic for neutrophils, suggesting its role in leukocyte accumulation at sites of inflammation. ebi.ac.uk The production of PAF from its lyso-precursor has been demonstrated in human epidermal cells, implicating it in cutaneous inflammation and the pathogenesis of various skin disorders. ebi.ac.uk

The metabolism of ether lipids is also relevant in infectious disease contexts. For example, in chronic lipopolysaccharide (cLPS) induced depression models in mice, an increase in oxidized phosphatidylcholines was observed, suggesting a role for these lipids in the inflammatory processes associated with infection and depression. nih.gov

Induction of Pro-inflammatory Cytokine Production and Immune Cell Migration by this compound

This compound, also known as lyso-PAF C18, is the non-acetylated precursor to the well-established pro-inflammatory molecule, PAF. ebi.ac.uk While often considered less active than its acetylated counterpart, research indicates that this compound itself possesses intrinsic bioactivity, particularly in modulating the movement of immune cells.

Detailed studies using modified Boyden chambers, a standard method for assessing cell migration, have revealed a dual role for this compound in directing human neutrophil movement. At low concentrations, it acts as a chemokinetic agent, stimulating random cell migration. However, at higher concentrations, it functions as a chemotactic factor, directing neutrophils to move along a concentration gradient. ebi.ac.uk This suggests that the compound can contribute to the accumulation of neutrophils at sites of inflammation. The acetylated form, 1-O-octadecyl-2-O-acetyl-sn-glycero-3-phosphocholine (a PAF), is recognized as a potent activator of numerous leukocyte functions, including inflammation and platelet aggregation. ebi.ac.ukebi.ac.uk

The production of PAF and its precursors, including those with a hexadecyl chain at the sn-1 position, has been demonstrated in normal human epidermal cells, suggesting a role for these lipids in cutaneous inflammation and the pathogenesis of certain skin disorders. ebi.ac.uk

| Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|

| This compound (lyso-PAF-acether) | Low (10-8 M) | Chemokinetic (stimulates random migration) | ebi.ac.uk |

| This compound (lyso-PAF-acether) | High (10-6 M) | Chemotactic (directs migration) | ebi.ac.uk |

Anti-Infective Effects and Interactions with Pathogens by this compound

While not possessing direct broad-spectrum anti-infective properties itself, the molecular backbone of this compound has been ingeniously utilized as a drug delivery vehicle to enhance the efficacy of antiviral agents. This strategy involves creating ether lipid-drug conjugates that can improve oral bioavailability and target specific tissues.

A notable example is the synthesis of 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir (ODBG-CDV), a novel glycerol ester of the antiviral drug cidofovir (B1669016). nih.gov This compound was developed to improve the treatment of orthopoxvirus infections, such as that caused by ectromelia virus (ECTV), the agent of mousepox. When administered orally to mice, ODBG-CDV demonstrated high efficacy in preventing death from a lethal respiratory challenge with ECTV. nih.gov

Pharmacokinetic studies revealed that compared to other cidofovir prodrugs, ODBG-CDV led to significantly higher drug concentrations in the lungs and lower levels in the liver. This suggests that the 1-O-octadecyl-sn-glycerol structure facilitates transport via intestinal lymph rather than the portal vein, effectively targeting the drug to the lungs, which are a primary site of early poxvirus replication. nih.gov This highlights a crucial, albeit indirect, anti-infective role for the 1-O-octadecyl-sn-glycerol moiety in targeted drug delivery.

| Compound Derivative | Pathogen | Mechanism/Key Finding | Reference |

|---|---|---|---|

| 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir (ODBG-CDV) | Ectromelia virus (ECTV) | Functions as a lung-targeting oral prodrug for the antiviral cidofovir, increasing drug levels in the lung and providing protection against lethal respiratory infection. | nih.gov |

Regulation of Ferroptosis and Oxidative Stress Responses by Ether-Linked Phospholipids, including this compound

Ferroptosis is a form of regulated cell death characterized by iron-dependency and the lethal accumulation of lipid peroxides. frontiersin.orgfrontiersin.org Ether-linked phospholipids (ePLs), the class of lipids to which this compound belongs, have emerged as critical regulators of cellular susceptibility to ferroptosis and oxidative stress.

The biosynthesis of ePLs plays a crucial role in shaping the lipid composition of cell membranes, which in turn influences their vulnerability to peroxidation. nih.gov Research has shown that the depletion of genes essential for ePL biosynthesis leads to a marked resistance to ferroptosis in various cancer cell lines. This resistance is attributed to a decrease in the cellular levels of polyunsaturated-fatty-acid-containing ether phospholipids (PUFA-ePLs), which are a key substrate for the lipid peroxidation that drives ferroptosis. nih.gov

Further studies have elaborated on this protective mechanism, indicating that the role of ether lipids is not necessarily to act as direct antioxidants that "trap" reactive oxygen species. Instead, their importance lies in maintaining lipid homeostasis within membranes. nih.gov In the absence of ether lipid biosynthesis, cells exhibit an increase in saturated fatty acids and a decrease in monounsaturated fatty acids (MUFAs). This altered lipid profile makes the cells more sensitive to ferroptosis and oxidative stress. Restoring MUFA levels can reduce lipid peroxide accumulation and confer resistance to ferroptotic cell death. nih.gov Thus, the presence and proper synthesis of ether lipids like this compound are integral to a cell's intrinsic defense against ferroptosis by ensuring membrane lipid homeostasis.

| Biological Process | Effect of Depletion/Absence | Implication for Ferroptosis | Reference |

|---|---|---|---|

| ePL Biosynthesis | Decreased levels of PUFA-containing ePLs. | Promotes resistance to ferroptosis by reducing substrates for lipid peroxidation. | nih.gov |

| Ether Lipid Biosynthesis | Decreased membrane monounsaturated fatty acids (MUFAs) and increased saturated fatty acids. | Increases sensitivity to ferroptosis due to disrupted lipid homeostasis. | nih.gov |

Research on Synthetic Alkyl Lysophospholipids Alps As Analogs of 1 O Octadecyl Sn Glycero 3 Phosphocholine

Alkyl-Lysophospholipid Design Principles and Enhanced Metabolic Stability Compared to Natural Lysophospholipids

The fundamental design principle of ALPs involves the substitution of the acyl group found in natural lysophospholipids with an alkyl group. This structural modification is crucial for their enhanced metabolic stability. Natural lysophospholipids are susceptible to degradation by enzymes such as phospholipases and acyltransferases. The ether linkage in ALPs, however, is resistant to these enzymes, leading to a longer biological half-life.

Key structural modifications in the design of ALPs include:

Substitution at the sn-1 position: The ester linkage in natural lysophospholipids is replaced with a more stable ether linkage.

Modifications at the sn-2 position: Introducing a methyl group, as seen in Edelfosine (B1662340), further enhances stability and biological activity.

Alterations to the polar head group: Modifications to the phosphocholine (B91661) moiety can influence the molecule's uptake and intracellular localization.

This increased metabolic stability is a significant advantage in therapeutic applications, as it allows the compounds to accumulate in target tissues and exert their effects over a prolonged period.

Comparative Mechanistic Studies of 1-O-Octadecyl-SN-glycero-3-phosphocholine and Structurally Modified ALPs (e.g., Edelfosine, Miltefosine, Perifosine)

While this compound is a component of cell membranes and a precursor in signaling pathways, synthetic ALPs like Edelfosine, Miltefosine, and Perifosine have been shown to actively interfere with cellular processes, particularly in cancer cells.

Edelfosine (ET-18-OCH3) is a prototypical ALP that does not target DNA but instead acts on the cell membrane. It has been shown to induce apoptosis in tumor cells selectively, while sparing healthy cells wikipedia.orgnih.gov. Its mechanism involves incorporation into the cell membrane, where it can activate the Fas/CD95 death receptor and inhibit the MAPK/ERK and Akt/protein kinase B (PKB) survival pathways wikipedia.org.

Miltefosine , originally developed as an anticancer agent, is now primarily used to treat leishmaniasis drugbank.com. Its mechanism of action involves the disruption of cell membrane integrity and mitochondrial function wikipedia.orgpatsnap.com. In cancer cells, it inhibits phosphatidylcholine biosynthesis and the PI3K/Akt/mTOR signaling pathway drugbank.com.

Perifosine is an oral anti-cancer agent that also targets the PI3K/Akt pathway nih.gov. It inhibits the translocation of Akt to the cell membrane, thereby preventing its activation nih.gov. Perifosine has been shown to affect multiple intracellular signaling pathways, including the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) cascade nih.gov.

In contrast to these synthetic analogs, the direct mechanistic actions of endogenous this compound are less characterized in terms of direct cytotoxicity and are more associated with its role in normal cellular physiology and signaling.

Differential Cellular Targets and Signaling Pathway Interventions by Various ALPs

The structural differences among ALPs lead to distinct interactions with cellular components and subsequent effects on signaling pathways.

Edelfosine primarily targets lipid rafts in the plasma membrane mdpi.com. This accumulation leads to a reorganization of these microdomains, promoting the clustering of death receptors like Fas/CD95 and initiating apoptosis mdpi.comnih.gov. In some solid tumors, edelfosine accumulates in the endoplasmic reticulum (ER), inducing ER stress-mediated apoptosis mdpi.comcsic.es. It also inhibits the PI3K/Akt and MAPK/ERK pathways wikipedia.org.

Miltefosine has a broader range of targets. It integrates into the lipid bilayer, altering membrane fluidity and disrupting lipid metabolism patsnap.com. It is a known inhibitor of the Akt (Protein Kinase B) pathway, which is crucial for cell survival patsnap.com. In the context of leishmaniasis, it also disrupts the parasite's mitochondrial function and intracellular calcium homeostasis wikipedia.orgmdpi.comnih.gov.

Perifosine is recognized for its potent inhibition of the Akt signaling pathway by preventing its localization to the cell membrane nih.govdrugbank.com. It also modulates other pathways, including the activation of JNK and inhibition of the MAPK pathway nih.govdrugbank.com. The table below summarizes the primary cellular targets and affected signaling pathways of these ALPs.

| Alkyl-Lysophospholipid | Primary Cellular Target(s) | Key Signaling Pathway(s) Intervened |

| Edelfosine | Lipid Rafts, Endoplasmic Reticulum | Fas/CD95, PI3K/Akt, MAPK/ERK |

| Miltefosine | Cell Membrane, Mitochondria | PI3K/Akt/mTOR, Lipid Metabolism |

| Perifosine | Cell Membrane (Akt localization) | PI3K/Akt, JNK, MAPK |

Implications of ALP Research for Understanding the Biological Function of this compound

Research into synthetic ALPs has provided valuable insights into the potential roles of endogenous lysophospholipids like this compound. The profound effects of ALPs on cell membrane integrity, lipid raft organization, and major signaling pathways suggest that their natural counterparts may also be involved in the fine-tuning of these processes.

The ability of ALPs to modulate the activity of key signaling proteins such as Akt and components of the MAPK pathway highlights the sensitivity of these pathways to the lipid environment of the cell membrane. This suggests that local concentrations of endogenous lysophospholipids could play a role in regulating cellular proliferation, survival, and apoptosis.

Furthermore, the discovery that ALPs can induce apoptosis through mechanisms independent of direct DNA damage has opened up new avenues for cancer therapy and has underscored the importance of the cell membrane as a therapeutic target. This research indirectly suggests that the metabolic balance of natural lysophospholipids is likely a critical factor in maintaining normal cellular function and preventing pathological conditions. The study of how cancer cells respond differently to ALPs compared to normal cells also provides clues about the alterations in lipid metabolism and membrane composition that are characteristic of tumorigenesis.

Advanced Methodologies for Investigating 1 O Octadecyl Sn Glycero 3 Phosphocholine

Strategies for the Chemical Synthesis and Derivatization of 1-O-Octadecyl-SN-glycero-3-phosphocholine

The chemical synthesis of this compound and its derivatives is fundamental for creating standards for analytical studies and for probing its biological functions. A common strategy for synthesizing the core structure of ether lipids involves a multi-step process that begins with a chiral precursor, such as (S)-1,2-isopropylideneglycerol. nih.gov This starting material allows for controlled introduction of the octadecyl group at the sn-1 position. The synthesis typically proceeds through the protection of the hydroxyl groups, followed by the ether linkage formation and subsequent deprotection and phosphocholine (B91661) headgroup installation. nih.gov

Derivatization of this compound is often necessary to enhance its detection and analysis by various techniques. For instance, acylation of the free hydroxyl group at the sn-2 position can be performed to create analogues that may have different biological activities or to facilitate chromatographic separation. nih.govebi.ac.uk One notable derivative is 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, also known as C18-02:0 PC, which is a structural analog of platelet-activating factor (PAF). sigmaaldrich.com The synthesis of such derivatives allows for structure-activity relationship studies and the development of probes to investigate the enzymes and pathways that metabolize ether lipids. nih.gov

| Precursor/Reagent | Reaction Step | Resulting Moiety/Compound | Reference |

| (S)-1,2-isopropylideneglycerol | Initial chiral pool starting material | Protected glycerol (B35011) backbone | nih.gov |

| Sodium amide/Benzylation | Deprotonation and protection | Benzylated glycerol derivative | nih.gov |

| Acetic acid | Deprotection of acetal | Diol for further modification | nih.gov |

| Acyl chlorides/anhydrides | Acylation of sn-2 hydroxyl | 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine | ebi.ac.uk |

| Acetic anhydride | Acetylation of sn-2 hydroxyl | 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine | sigmaaldrich.com |

High-Resolution Mass Spectrometry-Based Lipidomics for Qualitative and Quantitative Analysis of this compound

High-resolution mass spectrometry (HRMS) has become an indispensable tool in the field of lipidomics, enabling the detailed qualitative and quantitative analysis of complex lipid mixtures, including ether lipids like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in this compound Research

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of glycerophospholipids. nih.gov Normal-phase LC can separate lipid classes based on the polarity of their headgroups, while reversed-phase LC separates lipids based on the length and unsaturation of their acyl/alkyl chains. nih.govresearchgate.net This separation prior to mass spectrometric analysis reduces ion suppression effects and allows for more accurate quantification. nih.gov

In the context of this compound, LC-MS/MS is used for its structural characterization. nih.gov Tandem mass spectrometry (MS/MS) experiments generate fragment ions that are characteristic of the headgroup and the alkyl chain. For instance, in positive ion mode, a characteristic fragment ion for phosphocholine-containing lipids is observed at m/z 184.1. nih.gov The precursor ion scan of m/z 184.1 can selectively detect all phosphatidylcholine lipids, including ether-linked species, in a complex mixture. The exact mass and fragmentation pattern obtained from high-resolution MS/MS analysis allows for the unambiguous identification of this compound. nih.govmassbank.eu

| LC-MS Technique | Application in this compound Analysis | Key Findings/Advantages | Reference |

| Normal-Phase LC-MS | Separation of lipid classes based on headgroup polarity. | Reduces ion suppression and allows for class-specific analysis. | nih.gov |

| Reversed-Phase LC-MS/MS | Separation of positional isomers and detailed structural characterization. | Enables differentiation of isomers and provides information on alkyl chain composition. | researchgate.net |

| High-Resolution MS/MS | Accurate mass measurement and fragmentation analysis. | Unambiguous identification and confirmation of the elemental composition. | nih.govmassbank.eu |

Multidimensional Mass Spectrometry-based Shotgun Lipidomics (MDMS-SL) for Profiling Ether Lipids

Multidimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) is a high-throughput approach that enables the direct analysis of lipids from crude extracts without prior chromatographic separation. wustl.edunih.gov This technique relies on the intrinsic electrical properties of different lipid classes and the use of specific MS/MS scan modes to selectively identify and quantify individual lipid species. wustl.edu

For the analysis of ether lipids like this compound, MDMS-SL employs a series of precursor ion and neutral loss scans. nih.gov The identification of ether-linked diglycerides, which are present in very low abundance, has been a significant challenge. However, MDMS-SL can overcome this by utilizing diagnostic fragmentation patterns specific to each subclass of diglycerides (diacyl, vinyl ether, and alkyl ether). nih.gov By exploiting the differential fragmentation of these subclasses, MDMS-SL allows for the identification and profiling of even extremely low-abundance ether lipids directly from biological tissue extracts. nih.gov This powerful technology has greatly expanded our ability to study the complex roles of ether lipids in cellular metabolism and signaling. nih.govwustl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cellular Contexts for Studying this compound Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of lipids in various environments, including within cells. numberanalytics.comnih.gov While challenges such as lower sensitivity compared to mass spectrometry and signal overlap exist, advanced NMR techniques have proven invaluable in lipid research. nih.gov

Isotopic Tracing and Metabolic Flux Analysis Techniques Applied to this compound Pathways

Isotopic tracing and metabolic flux analysis are powerful methodologies used to quantitatively track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. frontiersin.orgncn.gov.pl These techniques are crucial for understanding the synthesis and turnover of lipids like this compound.

The biosynthesis of ether lipids begins in the peroxisome with the acylation of dihydroxyacetone phosphate (B84403) (DHAP). nih.govfrontiersin.org By using stable isotope-labeled precursors, such as ¹³C-labeled glucose or fatty acids, researchers can trace the incorporation of these labels into this compound and its intermediates. frontiersin.org Subsequent analysis by mass spectrometry or NMR allows for the determination of the labeling patterns, which can then be used in computational models to calculate the rates (fluxes) of the enzymatic reactions in the ether lipid biosynthetic pathway. frontiersin.orgyoutube.com This approach can reveal how the flux through this pathway is regulated under different physiological or pathological conditions and how it interconnects with other metabolic pathways, such as glycolysis and fatty acid synthesis. nih.govnih.gov For instance, studies have shown that there can be a preferential flux through the ether lipid pathway compared to the diacyl-phospholipid pathway under certain conditions. nih.gov

| Technique | Application to this compound | Information Gained | Reference |

| Isotopic Tracing | Following the incorporation of stable isotopes (e.g., ¹³C, ²H) from labeled precursors. | Identification of biosynthetic precursors and pathway intermediates. | frontiersin.orgmedchemexpress.com |

| Metabolic Flux Analysis | Quantifying the rates of enzymatic reactions in the biosynthetic pathway. | Understanding the regulation and dynamics of ether lipid synthesis and its connection to other metabolic networks. | frontiersin.orgncn.gov.pl |

Emerging Research Directions and Unanswered Questions for 1 O Octadecyl Sn Glycero 3 Phosphocholine

Identification of Novel Physiological Roles and Cellular Interactions of 1-O-Octadecyl-SN-glycero-3-phosphocholine

While historically recognized as a precursor in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator, recent research is beginning to uncover novel physiological roles for this compound independent of its conversion to PAF. This lysophospholipid, also known as lyso-PAF C18, is now understood to possess intrinsic biological activities and to participate in a variety of cellular processes.

Emerging evidence suggests that this compound may act as a signaling molecule in its own right, modulating cellular functions such as cell migration. For instance, studies on human neutrophils have shown that this compound can induce both chemokinesis (random cell movement) at low concentrations and chemotaxis (directed cell movement) at higher concentrations. ebi.ac.uk This suggests a direct role in inflammatory responses by guiding the movement of immune cells. ebi.ac.uk

The cellular interactions of this compound are also a subject of growing interest. It is known to be a component of cellular membranes and can be found in the extracellular space. nih.gov Its interactions with membrane proteins and lipids likely influence membrane fluidity and the function of membrane-bound enzymes and receptors. Furthermore, its metabolism is closely linked to other lipid pathways, indicating a broader role in maintaining cellular lipid homeostasis.

Future research is focused on identifying specific protein targets and receptors through which this compound exerts its effects. Understanding these interactions will be crucial in delineating its full spectrum of physiological and pathological roles, which may extend to areas beyond inflammation, including cell proliferation and apoptosis. The selective cytotoxic activity of its synthetic analog, ET-18-O-CH3, against tumor cells highlights the potential for this class of molecules in cancer biology. nih.gov

Elucidation of Comprehensive Signaling Networks and Receptor Specificity for this compound

The signaling pathways activated by this compound are complex and not yet fully elucidated. While it is the precursor to the well-characterized signaling molecule Platelet-Activating Factor (PAF), which acts through a specific G-protein coupled receptor (the PAF receptor), there is growing evidence that this compound itself can initiate cellular responses.

Studies have suggested that this compound and its acetylated form, PAF, may share a common receptor on neutrophil membranes. ebi.ac.uk This is supported by cross-deactivation experiments where pre-treatment with one compound desensitizes the cell to subsequent stimulation by the other. ebi.ac.uk However, the binding affinity and signaling efficacy of this compound at the PAF receptor are generally lower than that of PAF itself. ebi.ac.uk This raises the question of whether other, as-yet-unidentified, receptors with higher specificity for this compound exist.

The downstream signaling events following receptor binding are also an active area of investigation. It is likely that these pathways involve the activation of phospholipases, leading to the generation of second messengers such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). The observation that inhibition of arachidonic acid turnover enhances neutrophil chemotaxis towards PAF and its lyso-derivative suggests a complex interplay with other signaling lipids. ebi.ac.uk

Future research will need to employ a combination of pharmacological, biochemical, and molecular biological approaches to comprehensively map the signaling networks regulated by this compound. This includes the identification of specific receptor subtypes and the characterization of the downstream effector proteins and second messenger systems involved.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies of this compound

To unravel the intricate mechanisms of action of this compound, the development of sophisticated in vitro and ex vivo models is paramount. These models are essential for bridging the gap between simplistic monolayer cell cultures and the complexity of in vivo systems. nih.gov

In Vitro Models:

Traditional 2D cell culture systems, while useful for initial screening, often fail to replicate the complex cellular interactions and microenvironment found in living tissues. nih.gov To address this, researchers are increasingly turning to 3D culture models, such as spheroids and organoids. nih.gov These models better mimic the three-dimensional architecture of tissues and can provide more physiologically relevant insights into the effects of this compound on cell behavior, including proliferation, migration, and differentiation.

For instance, studying the effects of this lipid on cancer cells could be significantly enhanced by using tumor spheroids, which recapitulate the nutrient and oxygen gradients found in solid tumors.

Ex Vivo Models:

Ex vivo models, which involve the culture of tissues or organs outside the body, offer an even higher level of physiological relevance. nih.gov For example, a 3D flow-perfusion bioreactor system can be used to culture patient-derived tumor surrogates. nih.gov This technology allows for the maintenance of the tumor's stromal components and provides a constant flow of nutrients, closely mimicking the in vivo environment. nih.gov Such systems would be invaluable for studying the direct effects of this compound on complex tissues and for investigating its role in diseases like cancer.

The use of precision-cut tissue slices is another promising ex vivo approach. This technique allows for the study of the compound's effects on intact tissue architecture and the interplay between different cell types within that tissue.

The table below summarizes some advanced models and their potential applications in studying this compound:

| Model Type | Specific Example | Potential Application for this compound Research |

| In Vitro | Tumor Spheroids | Investigating effects on cancer cell proliferation, invasion, and drug resistance in a 3D context. |

| Organoids | Studying the role in organ development, tissue homeostasis, and disease pathogenesis in a specific organ context. | |

| Ex Vivo | 3D Flow-Perfusion Bioreactor | Examining the impact on patient-derived tissues, including tumor microenvironment and immune cell infiltration. nih.gov |

| Precision-Cut Tissue Slices | Assessing metabolic effects and cellular responses in intact tissue architecture. |

Interplay of this compound with Other Lipid Mediators and Metabolic Pathways

The biological functions of this compound are intrinsically linked to its interactions with a complex network of other lipid mediators and metabolic pathways. Understanding this interplay is crucial for a complete picture of its physiological and pathophysiological roles.

One of the most well-established interactions is its role as a precursor in the "remodeling pathway" for the synthesis of Platelet-Activating Factor (PAF). lipidmaps.org This pathway involves the acetylation of this compound to form the potent inflammatory mediator PAF. lipidmaps.orgebi.ac.uk Conversely, PAF can be deactivated by the enzyme PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group to regenerate this compound. lipidmaps.org

Furthermore, this compound can be acylated with fatty acids, such as arachidonic acid, to form ether-linked phospholipids (B1166683). ebi.ac.uklipidmaps.org This process is catalyzed by acyl-CoA synthetases and acyltransferases. The enzymatic acylation of ether lysophospholipids shows substrate preferences, with studies indicating that oleic acid and arachidonic acid are not readily incorporated into this compound under certain experimental conditions. ebi.ac.uk This suggests a regulated process that could influence the cellular pool of different phospholipid species.

The metabolism of this compound is also connected to the broader glycerophospholipid metabolism pathway. genome.jp This includes its potential involvement in the biosynthesis of other phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, which are essential components of cellular membranes. nih.gov

The interplay of this compound with other lipid mediators extends beyond direct enzymatic conversions. For example, its effects on neutrophil migration can be modulated by inhibitors of arachidonic acid turnover, indicating a complex cross-talk between the signaling pathways of these different lipid classes. ebi.ac.uk

The following table outlines some of the key metabolic interactions of this compound:

| Interacting Lipid/Pathway | Nature of Interaction | Key Enzymes/Processes |

| Platelet-Activating Factor (PAF) | Precursor for PAF synthesis and product of PAF degradation. lipidmaps.org | Acetyltransferase, PAF Acetylhydrolase (PAF-AH). lipidmaps.org |

| Arachidonic Acid | Can be acylated with arachidonic acid to form ether-linked phospholipids. ebi.ac.uklipidmaps.org | Acyl-CoA Synthetases, Acyltransferases. |

| Glycerophospholipid Metabolism | Integrated into the broader network of phospholipid biosynthesis and turnover. genome.jp | Various phospholipases and transferases. |

Q & A

What are the recommended synthetic protocols for 1-O-Octadecyl-SN-glycero-3-phosphocholine, and how do they address stereochemical purity?

Answer:

Synthesis typically follows a modified protocol from Lindberg et al., which emphasizes stereochemical control. Key steps include:

- Alkyl chain introduction : Reaction of sn-glycero-3-phosphocholine with octadecyl bromide under alkaline conditions to ensure 1-O-alkylation .

- Acetylation (if applicable) : For analogs like 1-O-octadecyl-2-acetyl derivatives, controlled acetylation at the sn-2 position using acetic anhydride in anhydrous solvents .

- Purification : Chromatography (HPLC or TLC) with chiral columns to verify stereochemical integrity (e.g., [α]D values: +2.24 in MeOH for 2-acetyl derivatives) .

Critical Consideration : Monitor reaction intermediates via NMR to confirm regioselectivity and avoid acyl migration .

How can researchers validate the structural identity and purity of this compound in lipidomic studies?

Answer:

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., Q-TOF) to confirm molecular ions (e.g., m/z 715.5516 for PC O-32:2 analogs) and fragmentation patterns .

- NMR Analysis : Assign peaks for the sn-1 alkyl chain (δ 0.8–1.3 ppm), sn-2 hydroxy/acetyl groups (δ 4.1–5.2 ppm), and phosphocholine headgroup (δ 3.2–3.3 ppm) .

- Chromatographic Purity : Validate via reverse-phase HPLC with evaporative light scattering detection (ELSD) to detect impurities <1% .

What experimental strategies are used to investigate the role of 1-O-Octadecyl derivatives in inflammatory signaling?

Answer:

- In vitro models : Treat human monocytes with 1-O-octadecyl-2-acetyl derivatives (e.g., PAF C-18) at 12.5 µM to stimulate IL-1β production, measured via ELISA .

- Lipidomic profiling : Compare plasma levels in disease cohorts (e.g., lung cancer patients show reduced 1-stearoyl-2-hydroxy-sn-glycero-3-PC) using LC-MS .

- Mechanistic studies : Use inhibitors (e.g., PAF receptor antagonists) to confirm specificity in signaling pathways .

Advanced Tip : Cross-validate findings with isotopic labeling (e.g., deuterated alkyl chains) to track metabolic fate .

How do structural modifications (e.g., acyl vs. alkyl chains) impact the biological activity of this compound?

Answer:

- Alkyl chain length : Longer chains (e.g., C18 vs. C16) enhance membrane integration and receptor binding affinity (e.g., PAF C-18 vs. C16 analogs) .

- sn-2 substitution : Acetylated derivatives (e.g., 2-O-acetyl) exhibit pro-inflammatory activity, while hydroxy variants (e.g., 2-lyso-PC) show anti-apoptotic effects .

- Headgroup modifications : Phosphocholine is critical for receptor interaction; replacing it with phosphoserine abolishes signaling .

Data Contradiction Note : Some studies report divergent IL-1β responses depending on cell type (monocytes vs. macrophages), necessitating model-specific controls .

What are the challenges in quantifying this compound in complex biological matrices?

Answer: